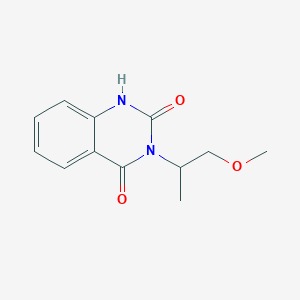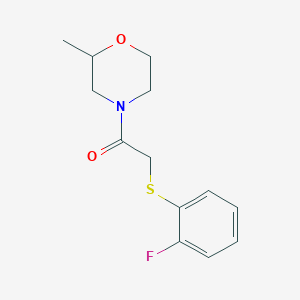
2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the ketone family of organic compounds and is commonly referred to as FMSE.
Aplicaciones Científicas De Investigación
FMSE has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, FMSE has been shown to have potential applications in the treatment of Alzheimer's disease, as it inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
Mecanismo De Acción
The mechanism of action of FMSE is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors that are involved in the growth and proliferation of cancer cells. Additionally, FMSE inhibits the activity of acetylcholinesterase by binding to the enzyme's active site, which prevents it from breaking down acetylcholine.
Biochemical and Physiological Effects:
FMSE has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-Alzheimer's activity, FMSE has been shown to exhibit anti-inflammatory and antioxidant activity. Additionally, FMSE has been shown to have neuroprotective effects, as it protects against oxidative stress and reduces the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FMSE for lab experiments is its high potency and specificity. It has been shown to exhibit potent antitumor and anti-Alzheimer's activity at relatively low concentrations, which makes it an attractive target for further research. However, one of the limitations of FMSE is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on FMSE. One area of interest is the development of analogs of FMSE that have improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Additionally, further research is needed to fully understand the mechanism of action of FMSE and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of FMSE in humans.
Métodos De Síntesis
The synthesis method of FMSE involves the reaction of 2-fluorobenzyl chloride with 2-methylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with sodium sulfide to yield FMSE. The synthesis method has been optimized to produce high yields of FMSE with minimal impurities.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c1-10-8-15(6-7-17-10)13(16)9-18-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLMBEDWNYRYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CSC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

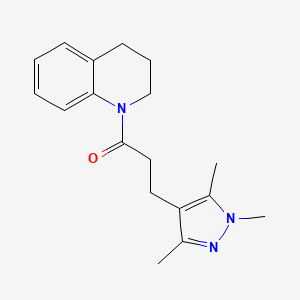
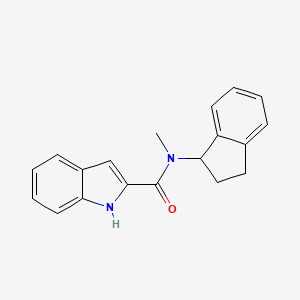
![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
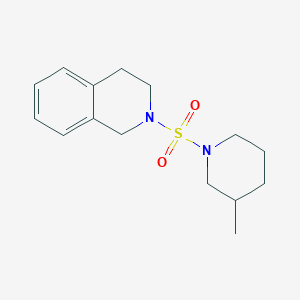
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
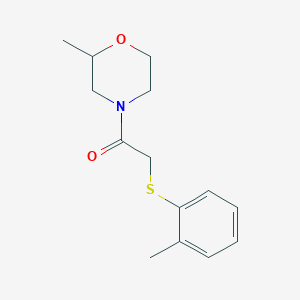
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)


